Cas no 2138813-05-3 (tert-butyl N-[4-(2-bromoethenyl)pyridin-2-yl]carbamate)
![tert-butyl N-[4-(2-bromoethenyl)pyridin-2-yl]carbamate structure](https://www.kuujia.com/scimg/cas/2138813-05-3x500.png)
tert-butyl N-[4-(2-bromoethenyl)pyridin-2-yl]carbamate Chemical and Physical Properties
Names and Identifiers
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- 2138813-05-3
- tert-butyl N-[4-(2-bromoethenyl)pyridin-2-yl]carbamate
- EN300-802777
-
- Inchi: 1S/C12H15BrN2O2/c1-12(2,3)17-11(16)15-10-8-9(4-6-13)5-7-14-10/h4-8H,1-3H3,(H,14,15,16)/b6-4+
- InChI Key: HRZDVQZFLAPNSF-GQCTYLIASA-N
- SMILES: Br/C=C/C1C=CN=C(C=1)NC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 298.03169g/mol
- Monoisotopic Mass: 298.03169g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 287
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 51.2Ų
- XLogP3: 2.9
tert-butyl N-[4-(2-bromoethenyl)pyridin-2-yl]carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-802777-0.1g |
tert-butyl N-[4-(2-bromoethenyl)pyridin-2-yl]carbamate |
2138813-05-3 | 95% | 0.1g |
$1207.0 | 2024-05-21 | |
Enamine | EN300-802777-1.0g |
tert-butyl N-[4-(2-bromoethenyl)pyridin-2-yl]carbamate |
2138813-05-3 | 95% | 1.0g |
$1371.0 | 2024-05-21 | |
Enamine | EN300-802777-2.5g |
tert-butyl N-[4-(2-bromoethenyl)pyridin-2-yl]carbamate |
2138813-05-3 | 95% | 2.5g |
$2688.0 | 2024-05-21 | |
Enamine | EN300-802777-10.0g |
tert-butyl N-[4-(2-bromoethenyl)pyridin-2-yl]carbamate |
2138813-05-3 | 95% | 10.0g |
$5897.0 | 2024-05-21 | |
Enamine | EN300-802777-0.25g |
tert-butyl N-[4-(2-bromoethenyl)pyridin-2-yl]carbamate |
2138813-05-3 | 95% | 0.25g |
$1262.0 | 2024-05-21 | |
Enamine | EN300-802777-0.05g |
tert-butyl N-[4-(2-bromoethenyl)pyridin-2-yl]carbamate |
2138813-05-3 | 95% | 0.05g |
$1152.0 | 2024-05-21 | |
Enamine | EN300-802777-0.5g |
tert-butyl N-[4-(2-bromoethenyl)pyridin-2-yl]carbamate |
2138813-05-3 | 95% | 0.5g |
$1316.0 | 2024-05-21 | |
Enamine | EN300-802777-5.0g |
tert-butyl N-[4-(2-bromoethenyl)pyridin-2-yl]carbamate |
2138813-05-3 | 95% | 5.0g |
$3977.0 | 2024-05-21 |
tert-butyl N-[4-(2-bromoethenyl)pyridin-2-yl]carbamate Related Literature
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Lin Shi,Xinxin Fu,Chenyao Fan,Siqi Yu,Guodong Qian,Zhiyu Wang RSC Adv., 2015,5, 85179-85186
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Jianjun Wang,Heng-Ying Xiong,Emilie Petit,Laëtitia Bailly,Xavier Pannecoucke,Tatiana Besset Chem. Commun., 2019,55, 8784-8787
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994
Additional information on tert-butyl N-[4-(2-bromoethenyl)pyridin-2-yl]carbamate
tert-butyl N-[4-(2-bromoethenyl)pyridin-2-yl]carbamate: A Comprehensive Overview
tert-butyl N-[4-(2-bromoethenyl)pyridin-2-yl]carbamate (CAS No. 2138813-05-3) is a highly specialized organic compound with significant applications in the fields of chemistry and materials science. This compound, characterized by its unique structure, has garnered attention due to its potential in various chemical reactions and its role in the synthesis of advanced materials. The molecule consists of a pyridine ring substituted with a bromoethenyl group at the 4-position and a tert-butyl carbamate group at the 2-position, making it a versatile building block for further chemical transformations.
Recent studies have highlighted the importance of tert-butyl N-[4-(2-bromoethenyl)pyridin-2-yl]carbamate in the development of novel materials with tailored properties. Researchers have explored its use as a precursor for the synthesis of advanced polymers, where its bromoethenyl group plays a critical role in cross-linking reactions. The tert-butyl carbamate group, on the other hand, provides stability and enhances solubility, making it an ideal candidate for applications in high-performance materials.
The synthesis of tert-butyl N-[4-(2-bromoethenyl)pyridin-2-yl]carbamate involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the bromination of an ethenyl group, followed by substitution reactions to introduce the tert-butyl carbamate moiety. This compound has been synthesized with high yield and purity, ensuring its reliability for further chemical studies.
In terms of applications, tert-butyl N-[4-(2-bromoethenyl)pyridin-2-yl]carbamate has shown promise in the field of drug delivery systems. Its unique structure allows for controlled release mechanisms, making it a valuable component in the development of biocompatible materials. Additionally, its use in electronic materials has been explored, particularly in the fabrication of organic semiconductors where its electronic properties contribute to enhanced device performance.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of tert-butyl N-[4-(2-bromoethenyl)pyridin-2-yl]carbamate. Density functional theory (DFT) calculations have revealed that the bromoethenyl group significantly influences the compound's electronic properties, making it suitable for applications in optoelectronic devices. Furthermore, molecular dynamics simulations have demonstrated its stability under various environmental conditions, which is crucial for its practical applications.
The environmental impact and toxicity profile of tert-butyl N-[4-(2-bromoethen
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